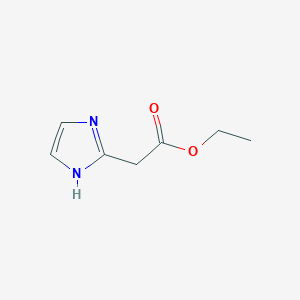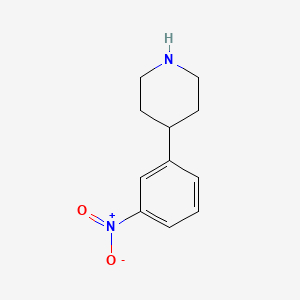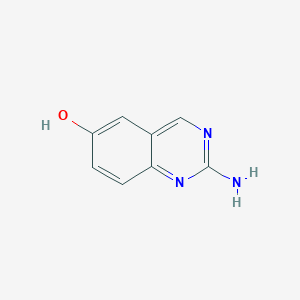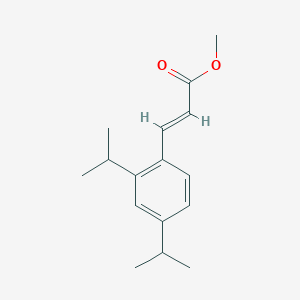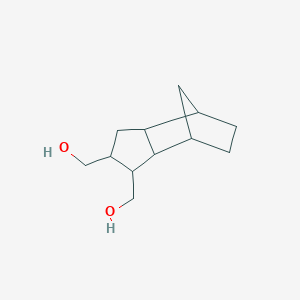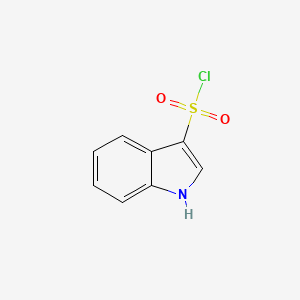![molecular formula C6H5N3O B1612289 3,4-Dihydroimidazo[4,5-b]pyridin-5-one CAS No. 28279-48-3](/img/structure/B1612289.png)
3,4-Dihydroimidazo[4,5-b]pyridin-5-one
Descripción general
Descripción
3,4-Dihydroimidazo[4,5-b]pyridin-5-one is a chemical compound with the CAS Number: 28279-48-3. It has a molecular weight of 135.13 . The IUPAC name for this compound is 3H-imidazo [4,5-b]pyridin-5-ol .
Synthesis Analysis
A series of 3H-imidazo [4,5-b] pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis
The InChI code for 3,4-Dihydroimidazo[4,5-b]pyridin-5-one is 1S/C6H5N3O/c10-5-2-1-4-6 (9-5)8-3-7-4/h1-3H, (H2,7,8,9,10) . This indicates the presence of 6 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Chemical Reactions Analysis
The compound has been used in the synthesis of selective mTOR inhibitors . The reaction of the compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Physical And Chemical Properties Analysis
The compound has a boiling point of 593.1±50.0C at 760 mmHg and a melting point of 311-313C . It is a solid at room temperature .Aplicaciones Científicas De Investigación
They are known to play a crucial role in numerous disease conditions . For example, they have been found to have bioactivity as GABA A receptor positive allosteric modulators . Other drugs in this class have been developed as proton pump inhibitors, aromatase inhibitors, and NSAIDs . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
-
Antibacterial Activity
-
Treatment of GPR81 Associated Disorders
- Compounds of the invention can be used in the treatment of GPR81 associated disorders, such as dyslipidemia, atherosclerosis, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .
-
Treatment of Organ Transplant Rejection and Autoimmune Diseases
-
Activation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-kappaB)
-
Inhibitory Action Against COVID-19 Main Protease (Mpro)
- A series of azo-anchored 3,4-dihydroimidazo[4,5-b]indole derivatives have been synthesized and studied for their inhibitory action against the main protease (Mpro) of SARS-CoV-2 . In silico investigations revealed significant inhibitory action surpassing standard drugs such as Remdesivir, Paxlovid, Molnupiravir, Chloroquine, Hydroxychloroquine (HCQ), and (N3), an irreversible Michael acceptor inhibitor .
-
Anti-Inflammatory Activities
Safety And Hazards
Propiedades
IUPAC Name |
1,4-dihydroimidazo[4,5-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-2-1-4-6(9-5)8-3-7-4/h1-3H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIHRQBDCJLDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618261 | |
| Record name | 1,4-Dihydro-5H-imidazo[4,5-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroimidazo[4,5-b]pyridin-5-one | |
CAS RN |
28279-48-3 | |
| Record name | 1,4-Dihydro-5H-imidazo[4,5-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




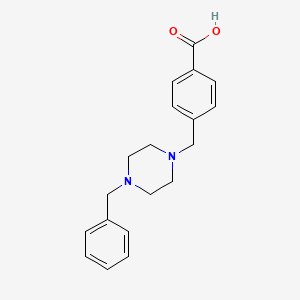
![2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid](/img/structure/B1612208.png)
